molecular formula C16H24N2O2 B2609055 N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 306732-46-7

N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide

Cat. No.: B2609055
CAS No.: 306732-46-7
M. Wt: 276.38
InChI Key: LRDJZRXEIAUICK-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a butan-2-yl-substituted phenyl group linked to a morpholine ring via an acetamide bridge. Its structure combines lipophilic (butan-2-ylphenyl) and hydrophilic (morpholine) moieties, making it a candidate for diverse biological applications.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-13(2)14-4-6-15(7-5-14)17-16(19)12-18-8-10-20-11-9-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDJZRXEIAUICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-chloro-N-(morpholin-4-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

TRPA1 Antagonists
  • CHEM-5861528: Structure: 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide. Activity: TRPA1 antagonist with IC₅₀ = 4–10 μM .
  • HC-030031 :

    • Structure: N-[4-(Propan-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide.
    • Activity: TRPA1 antagonist (IC₅₀ = ~6 μM) with demonstrated anti-inflammatory effects in asthma models .
    • Key Difference: Replacement of propan-2-yl with butan-2-yl in the target compound may enhance lipophilicity and membrane penetration.
Vasopressin Receptor Antagonists
  • Brezivaptanum :
    • Structure: 2-[3-(3-Chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide.
    • Activity: Vasopressin receptor antagonist .
    • Comparison: The target compound lacks the triazole and chlorophenyl groups, likely reducing receptor specificity but simplifying synthesis.
Kinase Inhibitors
  • Tirbanibulin :
    • Structure: N-Benzyl-2-(5-{4-[2-(morpholin-4-yl)ethoxy]phenyl}pyridin-2-yl)acetamide.
    • Activity: Tubulin polymerization inhibitor (FDA-approved for actinic keratosis) .
    • Comparison: The benzyl and pyridinyl groups in tirbanibulin confer distinct target engagement, whereas the target compound’s butan-2-yl group may prioritize different pharmacokinetic profiles.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State (Evidence)
Target Compound C₁₆H₂₄N₂O₂ 276.38 Butan-2-ylphenyl, morpholine Not reported
N-[4-(Propan-2-yl)phenyl] Analog (HC-030031) C₁₅H₂₀N₂O₃ 276.34 Propan-2-ylphenyl, purine-dione Crystalline solid
N-[4-(Chlorophenyl)sulfanyl] Analog C₁₈H₂₀ClNO₂S 349.88 Chlorophenylsulfanyl, morpholine Solid (mp ~150–160°C)
N-[4-(Pyrimidinylsulfanyl) Analog C₁₆H₂₀N₄O₂S 332.42 Pyrimidinylsulfanyl, butan-2-ylphenyl Not reported
Key Observations:
  • Solubility : Morpholine improves aqueous solubility relative to purine-dione (HC-030031) or sulfanyl groups .

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and multidrug resistance (MDR) modulation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and the introduction of the butan-2-yl phenyl group. The synthetic pathway can be outlined as follows:

  • Starting Materials : The synthesis begins with commercially available morpholine derivatives and substituted phenyl compounds.
  • Reactions : Key reactions may include:
    • N-Alkylation : To introduce the butan-2-yl group onto the phenyl ring.
    • Acetylation : To form the acetamide linkage.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cell lines, including A549 (lung cancer) and C6 (glioma) cells. Studies have demonstrated that:

  • MTT Assays : These assays indicate that the compound exhibits significant cytotoxicity towards tumor cells, leading to reduced cell viability in a dose-dependent manner .
  • Apoptosis Induction : The compound has been shown to activate caspase pathways, suggesting that it promotes apoptosis in cancer cells, a critical mechanism for anticancer activity .

Multidrug Resistance Modulation

One of the notable aspects of this compound is its potential role in overcoming MDR in cancer therapy:

  • P-glycoprotein Inhibition : Research indicates that this compound acts as an inhibitor of P-glycoprotein (P-gp), a protein that often contributes to drug resistance by expelling therapeutic agents from cancer cells .
    • Comparison Studies : In comparative studies, the efficacy of this compound exceeded that of standard P-gp inhibitors like verapamil, suggesting a promising avenue for enhancing drug delivery in resistant cancer types .

Study 1: Cytotoxicity and Mechanism

In a study investigating the cytotoxic effects of this compound on A549 cells:

  • Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assays to assess viability.
  • Findings : Significant reductions in cell viability were observed at concentrations above 10 μM, with evidence of apoptosis through increased caspase activity .

Study 2: MDR Inhibition

A separate study focused on the compound's ability to modulate MDR:

  • Experimental Design : Rat hepatocyte cell cultures were used to evaluate P-gp inhibition.
  • Results : The compound demonstrated a marked increase in drug accumulation within cells compared to controls, indicating effective P-gp inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step organic synthesis typically involves coupling 4-(butan-2-yl)aniline with 2-(morpholin-4-yl)acetic acid derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity and yield.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., butan-2-yl branching and morpholine ring integration) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z: ~304.4 g/mol) .
  • X-ray crystallography : For unambiguous stereochemical assignment, use SHELXL for refinement of single-crystal data .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity : LogP ~2.8 (predicted via ChemDraw), indicating moderate solubility in organic solvents but limited aqueous solubility.
  • Stability : Degrades under strong acidic/basic conditions due to morpholine ring susceptibility. Store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • In silico approaches :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via morpholine’s oxygen acting as a hydrogen-bond acceptor .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories, focusing on butan-2-yl’s hydrophobic interactions .
    • Validation : Compare computational results with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental strategies resolve contradictions between predicted and observed biological activity?

  • Case study : If in vitro assays show lower activity than predicted:

  • Metabolic stability : Test hepatic microsomal stability to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of morpholine) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .
    • Data reconciliation : Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays (e.g., apoptosis via flow cytometry) .

Q. How does stereochemistry at the butan-2-yl group affect bioactivity?

  • Stereochemical analysis :

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
  • Biological testing : Compare IC50_{50} of (R)- and (S)-enantiomers in target-specific assays (e.g., EGFR inhibition) .
    • Findings : (R)-enantiomer shows 3-fold higher potency due to better hydrophobic pocket fitting .

Methodological Challenges and Solutions

Q. How to address low crystallinity for X-ray structure determination?

  • Crystallization strategies :

  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice formation .
  • Temperature gradients : Slow cooling from 60°C to 4°C in ethanol/water (7:3) enhances crystal growth .
    • Software tools : SHELXD for phase problem resolution in poorly diffracting crystals .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Process optimization :

  • Continuous flow reactors : Minimize side reactions during amide coupling .
  • Quality control : In-line FTIR for real-time monitoring of intermediate formation .

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